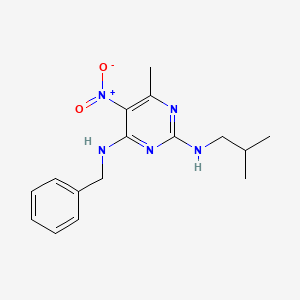![molecular formula C15H14FN3O B2895006 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone CAS No. 1797183-59-5](/img/structure/B2895006.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone, also known as Dihydropyridopyrimidine-6-one (DHPM-6), is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidines, which are heterocyclic organic compounds that contain a nitrogen atom in their ring structure. In
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
Pyrimidine derivatives, such as those synthesized in the study by Muralidharan et al. (2019), have shown significant analgesic and anti-inflammatory activities. These compounds were synthesized starting from 4-fluoro-3-methyl acetophenone, indicating the relevance of fluorophenyl groups in the medicinal chemistry of pyrimidines. The nature of the substituent on the pyrimidine ring was found to play a major role in determining the biological activities of these compounds, highlighting the potential for structural optimization in drug design (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antifungal Agent Development
The synthesis process of Voriconazole, an antifungal agent, involves the formation of a pyrimidine derivative, showcasing the application of pyrimidines in developing broad-spectrum antifungal medications. The relative stereochemistry critical to Voriconazole's efficacy underscores the importance of precise structural modifications in enhancing drug performance (M. Butters et al., 2001).
Formulation Development for Poorly Soluble Compounds
Research by Burton et al. (2012) on developing suitable formulations for poorly water-soluble compounds demonstrates the applicability of pyrimidine derivatives in addressing formulation challenges in drug development. The study involved a compound that inhibits the ultrarapid potassium current (IKur), highlighting the versatility of pyrimidine structures in therapeutic applications (Lori Burton et al., 2012).
Antimicrobial Activity
Chinmayi et al. (2020) synthesized a series of dihydropyrimidinone derivatives and evaluated their antibacterial activity, showcasing the potential of pyrimidine derivatives as antimicrobial agents. The diverse biological properties of dihydropyrimidinones, including antibacterial and antifungal activities, emphasize their importance in medicinal chemistry (N. Chinmayi, Y. C. S. Kumar, M. Murahari, 2020).
Anticancer Agent Development
Alam et al. (2018) designed and synthesized novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating them as potential anticancer agents. The cytotoxicity evaluation against human cancer cell lines indicates the promising application of pyrimidine derivatives in cancer therapy (Raquib Alam et al., 2018).
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-13-3-1-11(2-4-13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPPQBYLRMHHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


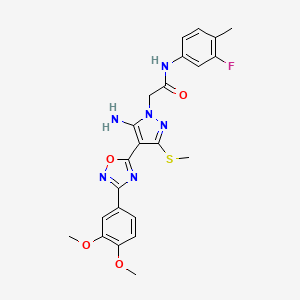
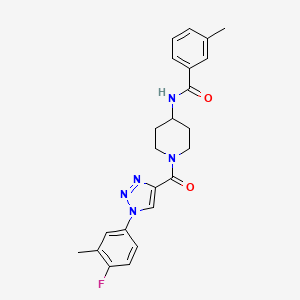
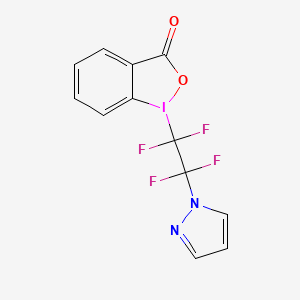
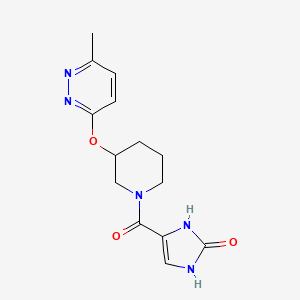
![1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2894933.png)
![2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B2894934.png)
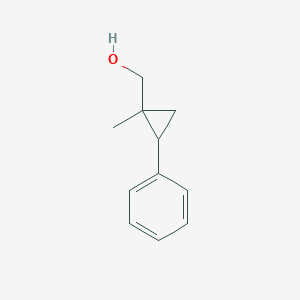
![2-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol](/img/structure/B2894936.png)

